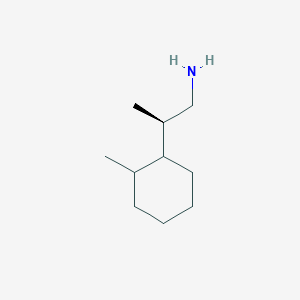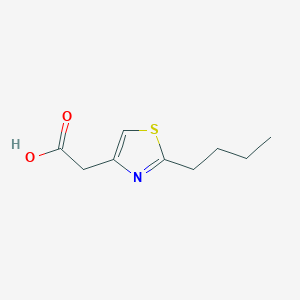
(2R)-2-(2-Methylcyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Methylcyclohexyl)propan-1-amine, also known as desoxypipradrol or 2-DPMP, is a psychoactive substance that belongs to the class of piperidine derivatives. It is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(2-Methylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. It is also thought to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Methylcyclohexyl)propan-1-amine include increased alertness, wakefulness, and focus. It also leads to an increase in heart rate, blood pressure, and body temperature. In high doses, it can cause anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(2-Methylcyclohexyl)propan-1-amine in lab experiments include its potency and selectivity for dopamine and norepinephrine reuptake inhibition. It is also less addictive and has a lower potential for abuse compared to traditional stimulants such as amphetamines. However, its use is limited by its potential for adverse effects, especially at high doses.
Zukünftige Richtungen
The future directions for research on (2R)-2-(2-Methylcyclohexyl)propan-1-amine include its potential use as a cognitive enhancer and its therapeutic applications in the treatment of ADHD, narcolepsy, and depression. It is also important to investigate its long-term effects and potential for abuse in order to ensure its safe use in clinical settings.
Conclusion:
(2R)-2-(2-Methylcyclohexyl)propan-1-amine is a potent psychostimulant that has been used in scientific research for its potential therapeutic applications. Its mechanism of action involves the increase of dopamine and norepinephrine levels in the brain, leading to increased wakefulness and focus. While it has advantages such as its potency and selectivity, its use is limited by its potential for adverse effects, especially at high doses. Further research is needed to explore its potential use as a cognitive enhancer and its therapeutic applications in the treatment of various disorders.
Synthesemethoden
The synthesis of (2R)-2-(2-Methylcyclohexyl)propan-1-amine involves a multi-step process that includes the reaction of 1,2-cyclohexanedione with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the resolution of the racemic mixture using a chiral acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Methylcyclohexyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been investigated for its potential use as a cognitive enhancer and as a substitute for traditional stimulants such as amphetamines.
Eigenschaften
IUPAC Name |
(2R)-2-(2-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUGRSHMXRPIE-KYHHOPLUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Methylcyclohexyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxyethyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2896126.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)
![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)


![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)





![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)